2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BO2S and its molecular weight is 260.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : The compound is synthesized through a three-step substitution reaction and its structure is analyzed using FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction further confirms the molecular structures. Density Functional Theory (DFT) is used to predict and validate the conformational and molecular structures, showing consistency with experimental data. The study also explores the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of these compounds (Huang et al., 2021).
Chemical Properties and Applications
- Vibrational Properties Studies : Detailed vibrational analysis is performed for synthesized compounds, using FT-IR, NMR, and DFT calculations. This includes exploring UV-Visible spectroscopic data, geometrical parameters, and electronic properties, which are crucial for understanding the interaction and stability of these compounds in various applications (Wu et al., 2021).
- Synthesis of Stilbenes and Polyenes : The synthesis of boron-containing stilbene derivatives showcases its potential in creating new materials for LCD technology and exploring therapeutic options for neurodegenerative diseases. This application underscores the versatility of the compound in both material science and biomedical research (Das et al., 2015).
- Organic Synthesis and Catalysis : The compound is involved in the synthesis of other complex organic molecules, indicating its role as an intermediate or catalyst in organic synthesis. This aspect is crucial for the development of new synthetic routes and the production of novel compounds with potential applications in various industries (Liversedge et al., 2006).
Mechanism of Action
Target of Action
The compound “2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is structurally similar to Edonerpic Maleate , a compound known to target the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the development of the nervous system and the regulation of growth cone dynamics .
Mode of Action
Edonerpic Maleate has been reported to bind to CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction could lead to changes in the function and regulation of voltage-gated calcium and sodium channels, which are controlled by CRMP2 .
Biochemical Pathways
The compound’s interaction with CRMP2 could affect several biochemical pathways. CRMP2 is known to regulate the presynaptic levels of CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . Therefore, the compound’s action could potentially influence these ion channels and the associated signaling pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with CRMP2 and the subsequent changes in ion channel function. For instance, if the compound decreases CRMP2 phosphorylation, it could potentially alter the function of voltage-gated calcium and sodium channels, affecting neuronal signaling .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
The effects of 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to bind to certain biomolecules, which can lead to the inhibition or activation of enzymes and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-5-6-12-10(9-11)7-8-18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHTJAPODJVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383677 | |
Record name | 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501945-71-7 | |
Record name | 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501945-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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